Foreword: The Strategic Value of the 2-(Hydroxyphenyl)imidazole Scaffold
Foreword: The Strategic Value of the 2-(Hydroxyphenyl)imidazole Scaffold
An In-Depth Technical Guide to 4-Bromo-2-(1H-imidazol-2-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer both biological relevance and synthetic accessibility is paramount. The 2-(hydroxyphenyl)imidazole moiety represents one such privileged structure. The inherent features of this scaffold—a planar, aromatic imidazole ring capable of hydrogen bonding and metal coordination, directly coupled to a phenolic group that can act as a hydrogen bond donor/acceptor or a handle for further derivatization—provide a rich pharmacophore for molecular recognition. The strategic placement of a bromine atom, as in the case of 4-Bromo-2-(1H-imidazol-2-yl)phenol, further enhances its utility, serving as a vector for subsequent cross-coupling reactions to explore chemical space and refine structure-activity relationships (SAR). This guide provides a comprehensive technical overview of 4-Bromo-2-(1H-imidazol-2-yl)phenol, from its fundamental properties and synthesis to its potential applications in the broader context of drug discovery.
Compound Identification and Physicochemical Properties
4-Bromo-2-(1H-imidazol-2-yl)phenol is a heterocyclic organic compound featuring a phenol ring substituted with a bromine atom at position 4 and an imidazole ring at position 2.
| Property | Value | Source |
| CAS Number | 289506-17-8 | |
| Molecular Formula | C₉H₇BrN₂O | |
| Molecular Weight | 239.07 g/mol | |
| Canonical SMILES | C1=CC(=C(C=C1Br)C2=NC=CN2)O | |
| IUPAC Name | 4-bromo-2-(1H-imidazol-2-yl)phenol | N/A |
Structural Diagram
Caption: Structure of 4-Bromo-2-(1H-imidazol-2-yl)phenol.
Synthesis Protocol: The Radziszewski Reaction
The most direct and industrially relevant method for synthesizing 2-substituted imidazoles is the Debus-Radziszewski imidazole synthesis.[1][2] This multicomponent reaction offers high atom economy by condensing a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia to form the imidazole ring.[3] For the synthesis of 4-Bromo-2-(1H-imidazol-2-yl)phenol, the specific precursors are 5-bromosalicylaldehyde (the aldehyde), glyoxal (the 1,2-dicarbonyl), and a source of ammonia, typically ammonium acetate.[4][5][6]
The underlying causality of this one-pot reaction is the sequential formation of imines. Glyoxal reacts with ammonia to form a diimine intermediate. Concurrently, 5-bromosalicylaldehyde reacts with ammonia to form an aldimine. The subsequent condensation of these intermediates, followed by cyclization and dehydration (aromatization), yields the final 2-aryl-imidazole product.[7]
Experimental Workflow
Caption: Synthetic workflow for 4-Bromo-2-(1H-imidazol-2-yl)phenol.
Step-by-Step Methodology
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-bromosalicylaldehyde (1.0 eq), ammonium acetate (2.5 eq), and glacial acetic acid as the solvent.
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Addition of Glyoxal: While stirring, add a 40% aqueous solution of glyoxal (1.1 eq) dropwise to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 110-120 °C) for 2 to 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A precipitate should form.
-
Neutralization and Isolation: Slowly pour the cooled reaction mixture into a beaker of ice water. Carefully neutralize the solution by the slow addition of concentrated ammonium hydroxide until the pH reaches 7-8. This will precipitate the product fully.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold deionized water and then with a small amount of cold ethanol to remove residual acetic acid and other impurities.
-
Drying: Dry the purified solid in a vacuum oven at 50-60 °C to a constant weight. The final product, 4-Bromo-2-(1H-imidazol-2-yl)phenol, is typically obtained as a solid.
Potential Applications in Drug Discovery & Chemical Biology
While specific biological activity data for 4-Bromo-2-(1H-imidazol-2-yl)phenol (CAS 289506-17-8) is not extensively published, its structural components are well-represented in pharmacologically active molecules. This makes it a compound of significant interest for screening libraries and as a foundational scaffold for medicinal chemistry campaigns.
Rationale for Investigation:
-
Enzyme Inhibition: The imidazole ring is a superb metal chelator and can participate in critical hydrogen bonding interactions within enzyme active sites. Notably, various substituted imidazoles and related heterocyclic phenols have been investigated as inhibitors of key enzymes. For example, the search for alternatives to lithium for treating bipolar disorder has focused on inhibitors of inositol monophosphatase (IMPase) , a key enzyme in the phosphatidylinositol signaling pathway.[8][9][10] The structural features of 4-Bromo-2-(1H-imidazol-2-yl)phenol make it a candidate for investigation against such targets.
-
Antimicrobial and Anticancer Agents: Imidazole-containing compounds are known to possess a broad spectrum of biological activities. Studies on structurally related substituted imidazoles have demonstrated potent antimicrobial and anticancer properties.[11][12] The presence of the bromophenol moiety can enhance lipophilicity and introduce specific electronic properties that may contribute to bioactivity.
-
Kinase Inhibition: The 2-substituted benzimidazole scaffold, a close structural relative, is a cornerstone of many kinase inhibitors, including the IGF-1R inhibitor BMS-536924.[13][14] The ability of the N-H and phenolic -OH groups to act as hinge-binding motifs makes 4-Bromo-2-(1H-imidazol-2-yl)phenol an attractive starting point for the development of novel kinase inhibitors.
-
Synthetic Building Block: The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic elaboration of the scaffold to build libraries of analogues for SAR studies.
Caption: Potential applications and utility of the core scaffold.
Safety, Handling, and Storage
As a laboratory chemical, 4-Bromo-2-(1H-imidazol-2-yl)phenol should be handled with appropriate precautions by trained personnel.
Hazard Identification
Based on data from chemical suppliers, the following GHS hazard statements apply:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
Recommended Precautions
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Storage
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Prevent contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.
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